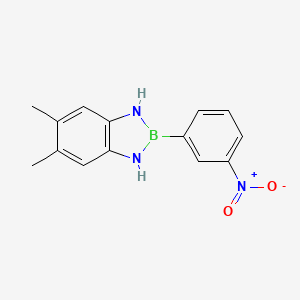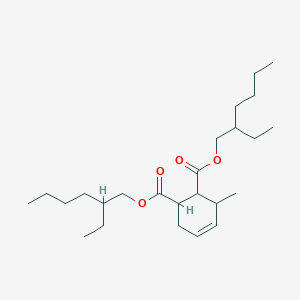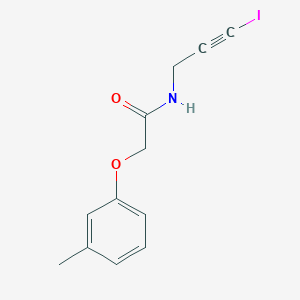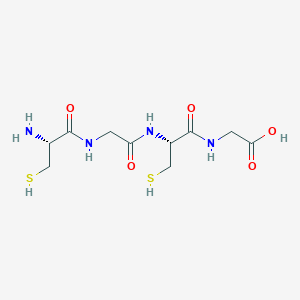
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is a complex organic compound that belongs to the class of benzodiazaboroles. This compound is characterized by its unique structure, which includes a benzene ring fused with a diazaborole ring, and substituted with methyl and nitrophenyl groups. The presence of boron in its structure makes it an interesting subject for research in various fields, including chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 5,6-dimethyl-1,3,2-benzodiazaborole with 3-nitrophenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 5,6-dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic acids or borates.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazaboroles.
Scientific Research Applications
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a boron-containing drug candidate due to its unique properties.
Medicine: Explored for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole involves its interaction with specific molecular targets and pathways. The boron atom in its structure can form stable complexes with various biomolecules, influencing their activity. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-(4-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-aminophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
- 5,6-Dimethyl-2-(3-chlorophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole
Uniqueness
5,6-Dimethyl-2-(3-nitrophenyl)-2,3-dihydro-1H-1,3,2-benzodiazaborole is unique due to the presence of both methyl and nitrophenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
63128-32-5 |
|---|---|
Molecular Formula |
C14H14BN3O2 |
Molecular Weight |
267.09 g/mol |
IUPAC Name |
5,6-dimethyl-2-(3-nitrophenyl)-1,3-dihydro-1,3,2-benzodiazaborole |
InChI |
InChI=1S/C14H14BN3O2/c1-9-6-13-14(7-10(9)2)17-15(16-13)11-4-3-5-12(8-11)18(19)20/h3-8,16-17H,1-2H3 |
InChI Key |
VGDHXHMADVHPQV-UHFFFAOYSA-N |
Canonical SMILES |
B1(NC2=C(N1)C=C(C(=C2)C)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)





![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
![1-Bromo-4-[2-(4-decylphenyl)ethenyl]benzene](/img/structure/B14509931.png)

![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)

![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)

